molecular formula C5H3ClF3NO B12958419 5-(Chloromethyl)-2-(trifluoromethyl)oxazole

5-(Chloromethyl)-2-(trifluoromethyl)oxazole

Cat. No.: B12958419
M. Wt: 185.53 g/mol
InChI Key: RJAYJFGQROVNOZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of vinyl azides with trifluoroacetic anhydride in the presence of a base such as triethylamine (NEt3). This reaction facilitates the formation of the oxazole ring with the desired substituents .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(trifluoromethyl)oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazoles, while oxidation reactions can produce oxazole derivatives with higher oxidation states.

Scientific Research Applications

5-(Chloromethyl)-2-(trifluoromethyl)oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)oxazole involves its interaction with molecular targets through its reactive functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5-(Trifluoromethyl)isoxazole: Similar in structure but lacks the chloromethyl group.

    2-(Trifluoromethyl)oxazole: Similar but without the chloromethyl group.

    5-(Chloromethyl)isoxazole: Similar but without the trifluoromethyl group.

Uniqueness

5-(Chloromethyl)-2-(trifluoromethyl)oxazole is unique due to the presence of both chlorine and trifluoromethyl groups on the oxazole ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H3ClF3NO

Molecular Weight

185.53 g/mol

IUPAC Name

5-(chloromethyl)-2-(trifluoromethyl)-1,3-oxazole

InChI

InChI=1S/C5H3ClF3NO/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2

InChI Key

RJAYJFGQROVNOZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(F)(F)F)CCl

Origin of Product

United States

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